molecular formula HO3 B1234454 Hydridotrioxygen(.)

Hydridotrioxygen(.)

Cat. No. B1234454
M. Wt: 49.006 g/mol
InChI Key: WURFKUQACINBSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trioxidanyl is an inorganic radical. It derives from a trioxidane.

Scientific Research Applications

Atmospheric Chemistry and Molecular Structure

  • Atmospheric Chemistry and Molecular Dynamics : Hydridotrioxygen (HOOO) is significant in atmospheric chemistry. Its molecular structure and vibrational dynamics have been a subject of extensive study. A better understanding of HOOO contributes to insights into the tropospheric HOx cycle and atmospheric processes. The dipole moment and potential surface of HOOO are crucial for assessing its abundance in the atmosphere. Experimental and computational studies help resolve structural enigmas and understand its large-amplitude motion and vibrational averaging (Liang, Magers, Raston, Allen, & Douberly, 2013); (Bartlett, Kazez, Schaefer, & Allen, 2019).

Biological Implications and Molecular Studies

  • Molecular Interaction and Disease Pathogenesis : The study of molecular compounds like HOOO can lead to a deeper understanding of cellular networks and their interactions, which is vital for comprehending disease pathologies and biological processes. This understanding is essential for advancing biomedical research and treatment strategies (Barabasi & Oltvai, 2004).

Genetic and Biotechnological Research

Molecular Structure and Spectroscopy

  • Detailed Molecular Structure Analysis : Advanced spectroscopy techniques, combined with high-level quantum-chemical calculations, have been used to investigate the molecular structure of trans, planar HOOO. This research provides insights into the formation mechanisms and structural properties of HOOO, contributing to a broader understanding of oxygen-chain radicals and their chemistry (McCarthy, Lattanzi, Kokkin, Martínez, & Stanton, 2012).

properties

Product Name

Hydridotrioxygen(.)

Molecular Formula

HO3

Molecular Weight

49.006 g/mol

InChI

InChI=1S/HO3/c1-3-2/h1H

InChI Key

WURFKUQACINBSI-UHFFFAOYSA-N

Canonical SMILES

OO[O]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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